Product packaging for Dehydro Nifedipine-d6(Cat. No.:CAS No. 125464-52-0)

Dehydro Nifedipine-d6

Cat. No.: B563369
CAS No.: 125464-52-0
M. Wt: 350.35 g/mol
InChI Key: UMQHJQGNGLQJPF-LIJFRPJRSA-N
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Description

Significance of Deuterated Analogs in Modern Chemical Biology

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in pharmaceutical research. wikipedia.org This substitution can lead to a "kinetic isotope effect," where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, often resulting in a slower rate of metabolism. wikipedia.orgnih.gov This property can be harnessed to improve the pharmacokinetic profiles of drugs, potentially leading to enhanced efficacy and safety. nih.gov Deuterated compounds are also crucial as internal standards in analytical techniques like mass spectrometry, allowing for precise quantification of drugs and their metabolites in biological samples. iris-biotech.deontosight.ai

Overview of Dehydro Nifedipine-d6 as a Research Tool

This compound serves as a deuterated analog of Dehydro Nifedipine (B1678770). musechem.com Nifedipine is metabolized in the body primarily by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, to its main metabolite, Dehydro Nifedipine. usbio.netcaymanchem.comglpbio.com this compound, with six deuterium atoms incorporated, is used extensively as an internal standard for the quantification of Nifedipine and its metabolites in various biological matrices. scbt.comcaymanchem.combiomol.com Its use allows researchers to accurately study the metabolic pathways and pharmacokinetics of Nifedipine. lookchem.com

Key Properties of this compound:

Property Value
CAS Number 125464-52-0
Molecular Formula C₁₇H₁₀D₆N₂O₆
Molecular Weight 350.36 g/mol
Application Labeled metabolite of Nifedipine

Data sourced from multiple chemical suppliers. scbt.comcymitquimica.com

Historical Context and Evolution of Deuterium in Drug Discovery Methodologies

The concept of using deuterium in drug discovery dates back to the early 20th century, with initial studies in the 1960s demonstrating that deuterium substitution could slow down the metabolic rate of certain compounds. nih.govhumanjournals.com However, it wasn't until the 1970s that the first patents for deuterated molecules were granted. wikipedia.org The field has since evolved significantly, with the first FDA-approved deuterated drug, deutetrabenazine, coming to market in 2017. nih.govbioscientia.de This approval marked a milestone, validating the "deuterium switch" approach, where an existing drug is deuterated to improve its properties. nih.gov Today, deuterium labeling is a well-established strategy in both preclinical and clinical research to enhance the therapeutic potential of drugs. symeres.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O6 B563369 Dehydro Nifedipine-d6 CAS No. 125464-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661880
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125464-52-0
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Methodologies Utilizing Dehydro Nifedipine D6

Role as an Internal Standard in Quantitative Bioanalysis

In the quantitative analysis of therapeutic compounds and their metabolites in biological matrices like plasma, sensitive and selective methods are essential for determining concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.net Dehydro Nifedipine-d6 is frequently employed as an internal standard (IS) to enhance the quality of these analytical measurements. medchemexpress.commedchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls.

Enhancing Precision and Accuracy in Mass Spectrometry-Based Assays

The use of deuterated internal standards like this compound is a cornerstone of high-quality quantitative analysis using mass spectrometry (MS). uib.no These standards, which have one or more hydrogen atoms replaced by deuterium (B1214612), are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of this compound to each sample, analysts can correct for variations that may occur during sample preparation, injection, and ionization. scispace.com For instance, if a portion of the sample is lost during the extraction process, a proportional amount of the internal standard will also be lost. The ratio of the analyte's signal to the internal standard's signal remains constant, ensuring that the calculated concentration of the analyte is accurate despite the loss. This normalization process significantly improves the precision and accuracy of the assay. tandfonline.com Studies have shown that methods employing deuterated internal standards achieve high levels of precision and accuracy, with coefficients of variation (%CV) well within regulatory acceptance criteria. uib.nonih.gov

Mitigation of Matrix Effects in Complex Biological Samples through Deuterated Standards

Biological samples such as plasma and serum are complex mixtures containing numerous endogenous components like proteins, salts, and lipids. biointerfaceresearch.com These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. csic.es The matrix effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. scispace.com

Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects. csic.es Because the deuterated standard co-elutes with the analyte from the chromatography column and has nearly identical ionization properties, it is affected by the matrix in the same way as the analyte. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively canceled out. This ensures that the quantitative results are reliable and reproducible across different patient samples or sample lots. innovareacademics.in The evaluation of matrix effects is a critical component of method validation as per regulatory guidelines. researchgate.net

Chromatographic Separation Techniques with Deuterated Standards

Chromatography is an essential step in bioanalysis, serving to separate the analyte of interest from other compounds in the sample before it enters the mass spectrometer. The use of deuterated standards like this compound is integral to both liquid and gas chromatography-mass spectrometry methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids. biointerfaceresearch.com In these methods, this compound is added to plasma samples, which are then typically subjected to a sample preparation procedure such as protein precipitation or solid-phase extraction. innovareacademics.inmedchemexpress.cn

The extract is then injected into a liquid chromatograph, where the analyte and the internal standard are separated from other components on a chromatographic column, often a reversed-phase C18 column. uib.noasianpubs.org The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of a deuterated internal standard in LC-MS/MS methods for the analysis of nifedipine (B1678770) and its metabolites has been shown to produce highly sensitive, specific, and reproducible results. biointerfaceresearch.cominnovareacademics.in These methods are routinely used in pharmacokinetic studies and for therapeutic drug monitoring. nih.govnih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Nifedipine Analysis

Parameter Method 1 asianpubs.org Method 2 nih.gov Method 3 innovareacademics.in
Internal Standard Amlodipine Zaferolukast Nifedipine-d6
Extraction Method Solid Phase Extraction Protein Precipitation Protein Precipitation
Column Zorbax (50 mm × 4.6 mm, 5 µm) SB-C18 (50 × 4.6 mm, 1.8 µm) Not Specified
Mobile Phase 2 mM ammonium (B1175870) acetate (B1210297) (pH 3) : Acetonitrile (80:20 v/v) Acetonitrile : 0.1% formic acid (84:16) Ammonium acetate : Methanol (B129727)
Ionization Mode Positive ESI Not Specified Positive APCI
Linearity Range 4.01-297.03 ng/mL 0.07 ng/mL (LOQ) 1.558-360.561 ng/mL
Run Time 1.5 min Not Specified Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for the analysis of pharmaceutical compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for more volatile compounds. uni-konstanz.de Nifedipine-d6, a related deuterated standard, is specified for use as an internal standard in the quantification of nifedipine by either GC- or LC-MS. biomol.comcaymanchem.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase before detection. The principles of using a deuterated internal standard to correct for analytical variability and matrix effects are the same as in LC-MS. biomol.com Specific applications in the literature detail GC-MS methods for the determination of nifedipine in plasma, although these often use non-deuterated internal standards like nitrendipine. researchgate.net The identification of 1,4-dihydropyridine (B1200194) derivatives can be performed using GC-MS with characteristic retention times and ion sets in the mass spectra. researchgate.net

Applications in Drug Metabolism Research Through Isotopic Tracing

Elucidation of Nifedipine (B1678770) Metabolic Pathways Using Deuterated Analogs

Isotopically labeled analogs are instrumental in mapping the complex biotransformation routes of drugs within a biological system. acs.org The use of deuterated Nifedipine allows for the unambiguous identification of its metabolites against a complex biological background.

The oxidative metabolism of Nifedipine to Dehydro-Nifedipine is predominantly catalyzed by specific isoforms of the Cytochrome P450 (CYP) enzyme system. mdpi.com Research has consistently shown that CYP3A4 is the principal enzyme responsible for this biotransformation in humans. nih.govdrugbank.commdpi.combiomolther.org Additionally, the CYP3A5 isoform has been identified as a contributor to this metabolic pathway. bertin-bioreagent.comcaymanchem.comusbio.net

The use of deuterated Nifedipine serves as a powerful probe to investigate the function, activity, and specificity of these enzymes. researchgate.netplos.org By incubating deuterated Nifedipine with human liver microsomes or recombinant CYP enzymes, researchers can monitor the formation of Dehydro Nifedipine-d6. caymanchem.com This approach helps to:

Confirm the role of specific CYP isoforms in the metabolism.

Assess the enzymatic activity under various conditions. plos.org

Study the potential for drug-drug interactions by observing how co-administered compounds inhibit or induce the CYP3A4-mediated metabolism of the deuterated substrate. nih.govnih.gov

The table below summarizes the key enzymes involved in the metabolic conversion of Nifedipine.

EnzymeFamilyRole in Nifedipine MetabolismSignificance
CYP3A4Cytochrome P450Primary enzyme for the oxidation of Nifedipine to Dehydro-Nifedipine. nih.govdrugbank.commdpi.comMajor contributor to the drug's first-pass metabolism and a common site for drug interactions. biomolther.org
CYP3A5Cytochrome P450Contributes to the metabolism of Nifedipine to Dehydro-Nifedipine. bertin-bioreagent.comcaymanchem.comusbio.netIts polymorphic expression can contribute to inter-individual variability in drug clearance.

Identification of Dehydro-Nifedipine as a Key Metabolite

Study of Metabolic Stability and Biotransformation Kinetics using Deuteration

Deuteration is a strategic tool for modifying the metabolic stability of a drug. nih.gov The substitution of hydrogen with deuterium (B1214612) at a metabolically active site creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Since the breaking of this bond is often the rate-limiting step in Phase I metabolic reactions, deuteration can decrease the rate of metabolism. nih.gov

This principle is applied in research to:

Enhance Metabolic Stability: By strategically placing deuterium atoms on the Nifedipine molecule at sites targeted by CYP enzymes, the rate of its conversion to Dehydro-Nifedipine can be slowed. researchgate.net

Investigate Biotransformation Kinetics: Using deuterated analogs like Nifedipine-d6 allows for a more detailed examination of the enzyme kinetics. Researchers can compare the kinetic parameters (such as Vmax and Km) for the metabolism of the deuterated versus the non-deuterated compound. This comparison provides valuable information about the efficiency and mechanism of the enzymatic process.

The following conceptual table illustrates how deuteration might affect metabolic kinetic parameters, based on the principles of isotope effects.

CompoundMichaelis Constant (Km)Maximum Velocity (Vmax)Intrinsic Clearance (Vmax/Km)
Nifedipine (Conceptual)LowerHigherHigher
Nifedipine-d6 (Conceptual)Similar/Slightly HigherLowerLower

This table provides a conceptual illustration of the kinetic isotope effect on drug metabolism.

Deuterium Isotope Effects in Metabolic Transformations

The observable change in the rate of a reaction upon substituting an isotope is known as the kinetic isotope effect (KIE). acs.org The deuterium KIE is a foundational principle that underpins the use of deuterated compounds in metabolic research. researchgate.net When a C-H bond cleavage is part of the rate-determining step of a reaction, replacing the hydrogen with deuterium will slow the reaction down.

In the context of Nifedipine metabolism, the oxidation by CYP3A4 involves the abstraction of a hydrogen atom from the dihydropyridine (B1217469) ring. biomolther.org Therefore, the biotransformation of deuterated Nifedipine is expected to be slower than that of its non-deuterated counterpart. This effect is a powerful diagnostic tool for:

Mechanism Elucidation: A significant KIE provides strong evidence that the C-H bond at the deuterated position is broken during the rate-limiting step of the metabolic reaction.

Identifying Sites of Metabolism: By selectively deuterating different positions on a drug molecule and measuring the metabolic rate, researchers can pinpoint the exact sites of enzymatic attack.

The study of deuterium isotope effects provides a mechanistic layer of understanding to the metabolic pathways elucidated through isotopic tracing, confirming the chemical transformations that lead to the formation of metabolites like Dehydro-Nifedipine.

Methodological Contributions to Pharmacokinetic Research

Quantitative Determination of Parent Drug and Metabolites in Biological Matrices

The accurate quantification of a parent drug and its metabolites is fundamental to understanding its pharmacokinetic profile. Dehydro Nifedipine-d6 is instrumental in the development and validation of sensitive and specific analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of Nifedipine (B1678770) and its main metabolite, Dehydro Nifedipine, in biological matrices such as human plasma. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard like this compound is a preferred approach in modern bioanalysis. innovareacademics.in It closely mimics the chemical and physical properties of the analyte (Dehydro Nifedipine) during sample preparation and analysis, which helps to compensate for variations in extraction efficiency and potential matrix effects. sigmaaldrich.com This leads to more robust and reproducible results.

Several studies have detailed the development of LC-MS/MS methods for Nifedipine quantification using a deuterated internal standard. For instance, a method using Nifedipine-d6 as the internal standard was developed for the analysis of Nifedipine in human plasma, demonstrating high sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov In another study, Dehydro-NIF-d6 was used as an internal standard to quantify Dehydro-NIF in cell culture medium, achieving an LLOQ of 40.0 ng/mL. nih.gov These methods are crucial for pharmacokinetic studies, enabling researchers to obtain precise concentration-time data for both the parent drug and its metabolite. researchgate.netinnovareacademics.in

The process typically involves extracting the analytes and the internal standard from the plasma sample, often through protein precipitation or liquid-liquid extraction. nih.govinnovareacademics.in The extract is then subjected to chromatographic separation followed by mass spectrometric detection. nih.govinnovareacademics.in By monitoring specific precursor-to-product ion transitions for both the analytes and the deuterated internal standard, a high degree of selectivity and sensitivity is achieved. innovareacademics.in

AnalyteInternal StandardMatrixAnalytical MethodLLOQReference
NifedipineNifedipine-d6Human PlasmaLC-MS/MS1.558 ng/mL innovareacademics.in
Dehydro-NIFDehydro-NIF-d6Cell Culture MediumLC-MS/MS40.0 ng/mL nih.gov
NifedipineNifedipine-d6Human PlasmaLC-MS/MS1 ng/mL nih.gov
Nifedipine and DehydronifedipineNitrendipineHuman PlasmaLC/MS/MS0.5 ng/mL nih.gov

Methodological Frameworks for Assessing Drug Exposure Parameters

The accurate data generated from quantitative bioanalytical methods utilizing this compound as an internal standard forms the basis for establishing robust methodological frameworks to assess key drug exposure parameters. These parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are critical for evaluating the bioavailability and bioequivalence of different drug formulations. nih.gov

For example, a population pharmacokinetic (PopPK) model for Nifedipine was developed using data from 157 patients, where Nifedipine-d6 served as the internal standard for the quantification of Nifedipine in plasma samples. nih.gov This study successfully described the pharmacokinetics of nifedipine and identified factors influencing its clearance. nih.gov The reliability of the underlying concentration data, ensured by the use of a deuterated internal standard, is paramount for the validity of such models. nih.gov

The use of these validated methods is essential in clinical studies, such as those investigating drug-drug interactions. A study on the interaction between Nifedipine and St. John's wort successfully used an LC/MS/MS method to measure plasma concentrations of Nifedipine and its metabolite, Dehydronifedipine, demonstrating the practical application of these analytical techniques in a clinical research setting. nih.gov The precision afforded by using a stable isotope-labeled standard allows for the confident determination of pharmacokinetic parameters and the assessment of potential interactions that may alter drug exposure. nih.govnih.gov

Comparative Methodological Studies of Deuterated vs. Non-Deuterated Analogs in Research Contexts

The use of a deuterated internal standard like this compound offers significant advantages over its non-deuterated analog or other structurally similar but non-isotopically labeled compounds. The primary benefit lies in the co-elution of the analyte and the internal standard in liquid chromatography, meaning they experience identical conditions during ionization and are thus equally affected by matrix effects. sigmaaldrich.com This is a significant improvement over non-deuterated internal standards, which may have different retention times and be subject to different levels of ion suppression or enhancement, leading to less accurate quantification.

Deuterium (B1214612) labeling creates a stable, heavier version of the molecule without significantly altering its chemical properties. bioscientia.de This mass difference is easily detected by a mass spectrometer, allowing for the simultaneous measurement of the analyte and the internal standard. acs.org While non-deuterated internal standards, such as Nitrendipine for Nifedipine analysis, have been used, they may not perfectly compensate for matrix effects and other analytical variabilities in the same way a stable isotope-labeled standard can. researchgate.netnih.gov

The increased bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes deuterated standards less susceptible to in-source fragmentation or metabolic degradation during analysis, further enhancing the reliability of the assay. bioscientia.de Although direct comparative studies focusing specifically on this compound versus a non-deuterated analog as an internal standard are not extensively detailed in the provided context, the general principles of bioanalysis strongly support the superiority of stable isotope-labeled standards for achieving the highest levels of accuracy and precision in pharmacokinetic research. sigmaaldrich.comacs.org The use of deuterated standards minimizes the potential for analytical errors and ensures that the generated pharmacokinetic data is as reliable as possible. sigmaaldrich.com

Advanced Research Avenues and Broader Implications of Deuterated Analogs

Deuterium (B1214612) Isotope Effects in Analytical Chromatography

In analytical chromatography, the substitution of hydrogen with deuterium can lead to observable differences in retention times between a deuterated compound and its non-deuterated counterpart, a phenomenon known as the chromatographic isotope effect (IE). researchgate.net This effect is critical for the separation and quantification of isotopologues. nih.gov

The nature of this effect—whether the deuterated compound elutes earlier or later—depends on several factors, primarily the type of chromatography and the nature of the stationary phase. nih.gov

Normal Isotope Effect : In this case, the heavier, deuterated compound has a longer retention time. This is often observed on polar stationary phases in gas chromatography. nih.gov

Inverse Isotope Effect : Here, the deuterated compound elutes earlier than its lighter analog. bioforumconf.com This is frequently seen with nonpolar stationary phases in gas chromatography and is the typical observation in reversed-phase liquid chromatography (RP-LC). nih.govbioforumconf.com The rationale in RP-LC is that the C-D bond is shorter and less polarizable than the C-H bond, resulting in a smaller molecular volume and reduced lipophilicity. Since reversed-phase chromatography separates compounds based mainly on hydrophobic interactions, the less lipophilic deuterated molecules have weaker interactions with the nonpolar stationary phase and thus elute earlier. bioforumconf.com

Research has demonstrated that the position of the deuterium atom also significantly influences the magnitude of the isotope effect. Deuterium substitution on aliphatic groups tends to produce a more pronounced inverse isotope effect on retention compared to substitution on aromatic rings. nih.gov Furthermore, studies evaluating the retention of deuterated isotopologues on different stationary phases have shown that a compound with a deuterium atom on an sp² hybridized carbon consistently has a greater retention time than its analog with deuterium on an sp³ hybridized carbon. nih.gov

Table 1: Influence of Stationary Phase on Chromatographic Isotope Effect

Stationary Phase Type Typical Isotope Effect Elution Order Underlying Principle
Polar Normal Lighter compound elutes first Stronger interactions of the deuterated compound with the polar phase.
Nonpolar Inverse Heavier compound elutes first Weaker hydrophobic interactions due to reduced lipophilicity of the deuterated compound. bioforumconf.com
Intermediate Polarity Variable Dependent on specific analyte-phase interactions Can exhibit either normal or inverse effects depending on the compound. nih.gov

Methodological Development for Novel Deuterated Calcium Channel Blockers

The development of novel deuterated calcium channel blockers, including analogs of dihydropyridines like Nifedipine (B1678770), represents a strategic approach in drug discovery aimed at improving pharmacokinetic properties. beilstein-journals.orgbeilstein-archives.org The primary goal of selective deuteration is to leverage the kinetic isotope effect to slow down the rate of metabolic degradation, particularly by Cytochrome P450 (CYP) enzymes. beilstein-archives.org

For many 1,4-dihydropyridine (B1200194) calcium channel blockers, a major metabolic pathway is the CYP3A4-mediated dehydrogenation to form an inactive pyridine (B92270) metabolite. beilstein-journals.orgbeilstein-archives.org This metabolic step is often the rate-limiting factor determining the drug's half-life (t½). By replacing the hydrogen atom at this metabolic "soft spot" with a deuterium atom, the stronger C-D bond can significantly slow down this oxidation process. beilstein-journals.orgresearchgate.net This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosage frequency. beilstein-archives.orgzeochem.com

Synthetic methodologies have been developed to achieve site-specific deuteration. The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can be modified to incorporate deuterated aldehydes ([D1]-aldehydes). beilstein-journals.orgbeilstein-archives.org This allows for the precise placement of a deuterium atom at the C4 position of the dihydropyridine ring, the primary site of metabolic oxidation. beilstein-journals.org Studies have confirmed that deuterated analogs of FDA-approved calcium channel blockers synthesized via this method exhibit enhanced metabolic stability in surrogate pharmacokinetic analyses. beilstein-journals.orgbeilstein-archives.orgresearchgate.net Research has shown that deuterated nifedipine has a greater use-dependent inhibition of calcium channels, suggesting it could be more effective in pathological conditions like hypertension where channel activation is higher. google.comgoogle.com

Application of Deuterated Standards in Toxicological Research Methodologies

Deuterated compounds are considered the gold standard for use as internal standards (IS) in quantitative toxicological analysis, particularly when using mass spectrometry (MS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). gtfch.orgchiron.noclearsynth.com Their utility stems from the fact that they are chemically and physically almost identical to their non-deuterated (protiated) counterparts. gtfch.orgresearchgate.net

When a known quantity of a deuterated standard, such as Dehydro Nifedipine-d6, is added to a biological sample (e.g., blood, urine) at the beginning of the analytical process, it experiences nearly identical conditions as the target analyte throughout extraction, purification, derivatization, and analysis. chiron.no This co-eluting property allows the deuterated standard to effectively compensate for:

Analyte Loss During Sample Preparation : Any physical loss of the target analyte during complex extraction procedures is mirrored by a proportional loss of the deuterated IS. chiron.no

Matrix Effects : In complex biological matrices, other endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated standard co-elutes and has the same physicochemical properties, it is affected by the matrix in the same way, correcting for these variations. texilajournal.com

Instrumental Variability : Minor fluctuations in injection volume or MS detector response are normalized by measuring the ratio of the analyte to the internal standard. chiron.no

Guidelines from forensic toxicology bodies often recommend using stable isotope-labeled internal standards with at least three deuterium atoms to ensure the mass difference is sufficient to prevent spectral overlap between the analyte and the standard. gtfch.orgasme.org This approach significantly improves the accuracy, precision, and robustness of quantitative methods for drugs of abuse, therapeutic drugs, and their metabolites in forensic and clinical toxicology. nih.govoup.com

Utility in Environmental Monitoring Methodologies for Pharmaceutical Tracers

The detection and quantification of pharmaceuticals and their metabolites in the environment (e.g., wastewater, rivers, soil) are of growing concern. udspub.com These compounds are often present at very low concentrations (ng/L to µg/L) within highly complex environmental matrices. dcu.ie Deuterated internal standards are invaluable tools in environmental analytical methodologies for ensuring the accuracy and reliability of these trace-level measurements. zeochem.commdpi.com

Similar to their application in toxicology, deuterated standards are added to environmental samples before extraction and analysis. acs.org They serve as ideal surrogates to correct for analyte losses during sample preparation steps like solid-phase extraction (SPE) and to mitigate matrix effects during analysis by LC-MS/MS or GC-MS. mdpi.com The use of deuterated standards helps to:

Determine Analytical Recovery : By measuring the amount of the deuterated standard recovered, scientists can accurately correct for the loss of the target pharmaceutical during the extensive cleanup and concentration procedures required for environmental samples. acs.org

Improve Quantitation Accuracy : They provide a reliable reference for quantification, which is crucial for assessing the fate and transport of pharmaceutical pollutants and for conducting accurate environmental risk assessments. clearsynth.com

Enhance Method Robustness : The use of these standards makes analytical methods more reliable and transferable between different laboratories and across various environmental matrices. mdpi.com

Deuterated compounds are used to monitor a wide range of pharmaceutical tracers, helping to track pollution from sources such as wastewater treatment plants and agricultural runoff. zeochem.comudspub.com

Future Perspectives in Stable Isotope Labeling for Drug Discovery and Development Methodologies

Stable isotope labeling, particularly with deuterium, is poised to become an increasingly integral part of the entire drug discovery and development pipeline. musechem.comsolubilityofthings.com The future of this technology extends beyond its use as an internal standard to its application as a core strategy for creating better and safer medicines. adesisinc.com

Future perspectives include:

Streamlining ADME Studies : Stable isotope-labeled compounds are critical for accurately studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. musechem.com The use of these tracers provides precise data on metabolic pathways and pharmacokinetic parameters, accelerating the development process. adesisinc.commetsol.com

Development of "Deuterated Drugs" : There is growing interest in developing drugs where deuterium is strategically placed to intentionally slow metabolism. This "deuterium chemical entity" platform can improve a drug's safety and efficacy profile by reducing the formation of toxic metabolites and increasing its half-life. wiseguyreports.comslideshare.net

Enhanced Analytical Precision : Advances in mass spectrometry and NMR spectroscopy, coupled with the use of stable isotope labeling, will continue to improve the precision with which researchers can study molecular structures, reaction mechanisms, and drug-receptor interactions. adesisinc.comsilantes.com

Metabolomics and Pathway Analysis : Stable isotope-resolved metabolomics is a powerful technique for investigating cellular metabolism. By tracing the path of labeled compounds, researchers can discover novel metabolic pathways and gain mechanistic insights into disease states and the effects of drug treatment. nih.gov

Economic and Time Efficiency : The use of stable isotope-labeled (SIL) methods in early-phase clinical trials (e.g., bioavailability studies) can significantly reduce the cost and number of subjects required compared to traditional methods, potentially shortening drug development timelines by a year or more. nih.gov

Innovations in automated synthesis platforms and novel labeling reagents are expected to make stable isotope labeling more efficient, cost-effective, and accessible, further broadening its application in creating the next generation of therapeutics. adesisinc.com

Q & A

Basic: What analytical techniques are optimal for confirming the structural integrity of Dehydro Nifedipine-d6 in experimental settings?

Methodological Answer:
To confirm structural integrity, use nuclear magnetic resonance (NMR) to verify deuterium incorporation at specific positions and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic purity. Compare spectral data with non-deuterated analogs (e.g., Dehydro Nifedipine) to validate deuterium substitution patterns. Ensure solvent compatibility and calibration with certified reference standards .

Basic: How can researchers quantify this compound in biological matrices with minimal interference?

Methodological Answer:
Employ LC-MS/MS with stable isotope dilution to minimize matrix effects. Prepare calibration curves using deuterated internal standards (e.g., Nifedipine-d6) to account for extraction efficiency. Validate methods for specificity, sensitivity (LOQ < 1 ng/mL), and linearity (R² > 0.99) across physiological pH ranges. Use protein precipitation or solid-phase extraction for sample cleanup .

Basic: What are the critical parameters for synthesizing high-purity this compound?

Methodological Answer:
Key parameters include:

  • Deuterium source : Use deuterated solvents (e.g., D₂O) or reagents to ensure isotopic labeling.
  • Reaction conditions : Optimize temperature (e.g., 25–40°C) and pH to prevent deuterium loss.
  • Purification : Apply preparative HPLC with a C18 column and deuterated mobile phases.
  • Characterization : Validate purity (>98%) via NMR (δH and δC shifts) and high-resolution MS .

Advanced: How should researchers design experiments to study the metabolic stability of this compound in hepatic models?

Methodological Answer:
Use in vitro hepatic microsomal assays under controlled conditions:

Incubation : Mix this compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH.

Time points : Collect samples at 0, 15, 30, and 60 minutes.

Analysis : Quantify parent compound and metabolites via LC-MS/MS.

Controls : Include non-deuterated analogs and CYP450 inhibitors (e.g., ketoconazole) to assess enzyme-specific degradation .

Advanced: How can discrepancies in reported pharmacokinetic data for this compound be systematically resolved?

Methodological Answer:
Address discrepancies through:

  • Meta-analysis : Compare studies for variables like dosage, species (rat vs. human), and analytical methods.
  • Reproducibility checks : Replicate key experiments under standardized conditions (e.g., ISO 17025 guidelines).
  • Data normalization : Adjust for differences in bioavailability using AUC (area under the curve) ratios.
  • Contradiction analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounders .

Advanced: What strategies are effective for assessing this compound’s impact on cytochrome P450 isoforms?

Methodological Answer:

Inhibition assays : Incubate this compound with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and probe substrates (e.g., midazolam for CYP3A4).

IC₅₀ determination : Measure inhibition potency using fluorogenic substrates and kinetic fluorescence.

Mechanistic studies : Perform time-dependent inhibition assays with pre-incubation steps to distinguish reversible vs. irreversible binding.

Data interpretation : Compare results to non-deuterated analogs to isolate isotope effects .

Advanced: How can researchers optimize cell-based studies using this compound in models like MCF7B or WB-S4 cells?

Methodological Answer:

  • Dose-response curves : Test concentrations (1 nM–100 µM) to identify subtoxic ranges (viability >80% via MTT assay).
  • Temporal analysis : Monitor drug uptake and efflux using deuterium-specific probes (e.g., deuterium-labeled fluorescent tags).
  • Pathway mapping : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify deuterium-dependent signaling alterations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.